

The Photophysical Properties of Cy5.5 Maleimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy5.5 maleimide*

Cat. No.: B6292518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential photophysical properties of **Cy5.5 maleimide**, a widely utilized near-infrared (NIR) fluorescent probe. A thorough understanding of its quantum yield and extinction coefficient is critical for the accurate quantification and sensitive detection of biomolecules in a variety of applications, from fundamental research to advanced drug development.

Core Photophysical Characteristics

Cy5.5 maleimide is a thiol-reactive dye valued for its bright fluorescence and photostability, making it an excellent candidate for labeling proteins, peptides, and other molecules containing sulfhydryl groups.^{[1][2]} Its spectral properties in the near-infrared region are particularly advantageous due to reduced autofluorescence from biological samples.^{[2][3]}

Quantitative Data Summary

The quantum yield and extinction coefficient are key parameters that define the efficiency of a fluorophore. The following table summarizes the reported photophysical data for **Cy5.5 maleimide** and the closely related Cy5 maleimide for comparative purposes.

Fluorophore	Quantum Yield (Φ)	Molar Extinction Coefficient (ϵ) ($\text{cm}^{-1}\text{M}^{-1}$)	Excitation Max (nm)	Emission Max (nm)	Reference
Cy5.5 maleimide	0.2	209,000	673	707	[4]
Cyanine5.5 maleimide	0.2	198,000	684	710	[5]
sulfo-Cyanine5.5 Maleimide	Not Specified	190,000	675	694	[3][6]
Cy5 maleimide	0.2	250,000	646	662	[7]

Note: The exact photophysical properties can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule.

Experimental Protocols for Characterization

Accurate determination of the quantum yield and extinction coefficient is paramount for reliable experimental outcomes. The following sections detail the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[8]

Methodology:

- Sample Preparation: A purified sample of **Cy5.5 maleimide** is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][7] A series of dilutions

with known concentrations are then prepared.

- Spectrophotometric Measurement: The absorbance of each dilution is measured at the maximum absorption wavelength (λ_{max}) using a spectrophotometer.[8]
- Calculation: The molar extinction coefficient is calculated from the slope of a plot of absorbance versus concentration, according to the Beer-Lambert law ($A = \epsilon cl$), where:
 - A is the absorbance.
 - ϵ is the molar extinction coefficient.
 - c is the molar concentration.
 - l is the path length of the cuvette (typically 1 cm).

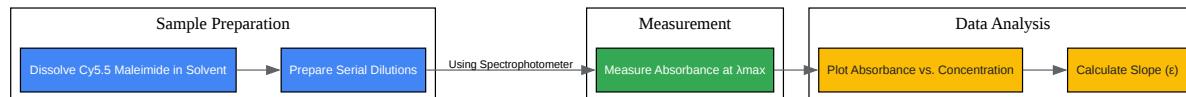
Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9] The most common and reliable method for determining the quantum yield of a fluorescent molecule is the comparative method.[9][10]

Methodology:

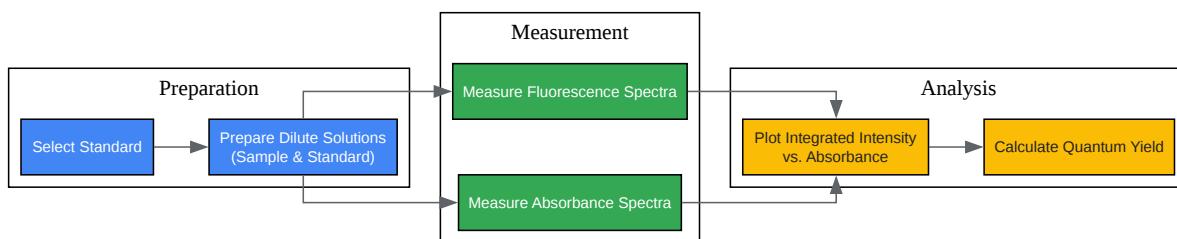
- Selection of a Standard: A well-characterized fluorescent standard with a known quantum yield and spectral properties similar to the sample is chosen.
- Preparation of Solutions: A series of dilute solutions of both the **Cy5.5 maleimide** sample and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
- Absorbance and Fluorescence Measurements:
 - The UV-Vis absorbance spectra of all solutions are recorded to determine the absorbance at the excitation wavelength.[9]

- The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).[9]
- Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_{sample}) is then calculated using the following equation[9]:


$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (m_{\text{sample}} / m_{\text{standard}}) * (\eta^2_{\text{sample}} / \eta^2_{\text{standard}})$$

Where:

- Φ is the quantum yield.
- m is the slope of the plot of integrated fluorescence intensity versus absorbance.
- η is the refractive index of the solvent.


Experimental Workflow Diagrams

To visually represent the methodologies, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the molar extinction coefficient.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the fluorescence quantum yield.

Applications in Drug Development

The maleimide group of **Cy5.5 maleimide** reacts specifically with thiol groups, enabling the covalent labeling of cysteine residues in proteins and peptides.[2][4][7] This property is extensively used in drug development for:

- In vivo imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging with high signal-to-noise ratios, making it ideal for tracking the biodistribution and target engagement of therapeutic proteins and antibody-drug conjugates (ADCs).[11]
- Fluorescence-based assays: Labeled biomolecules can be used in a variety of in vitro assays, such as fluorescence polarization and FRET (Förster Resonance Energy Transfer) assays, to study molecular interactions and enzyme kinetics.
- Receptor binding studies: Cy5.5-labeled ligands can be used to quantify receptor expression on cell surfaces and to study ligand-receptor binding kinetics.[11]

The reliable determination of the quantum yield and extinction coefficient of **Cy5.5 maleimide** is a critical first step in ensuring the quantitative accuracy and reproducibility of these and other fluorescence-based applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. Cy5.5 Maleimide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy5.5 maleimide, 1593644-50-8 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]
- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 11. cy5 maleimide labelling: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [The Photophysical Properties of Cy5.5 Maleimide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6292518#quantum-yield-and-extinction-coefficient-of-cy5-5-maleimide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com